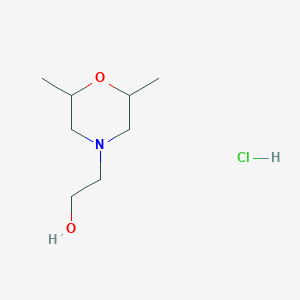
4,4',4''-(1,3,5-Triazina-2,4,6-triil)tribenzaldehído
Descripción general
Descripción
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde is a useful research compound. Its molecular formula is C24H15N3O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de marcos orgánicos covalentes microporosos
4,4',4''-(1,3,5-Triazina-2,4,6-triil)tribenzaldehído: se utiliza en la síntesis de marcos orgánicos covalentes microporosos (COFs). Estos marcos son altamente ordenados, con estructuras predecibles que pueden diseñarse para funciones específicas. El compuesto actúa como un bloque de construcción, enlazándose con otras moléculas para formar una red estable y porosa. Esta aplicación es crucial para desarrollar materiales con altas áreas superficiales, que son beneficiosas para el almacenamiento de gases, la separación y la catálisis .
Desarrollo de materiales electrocrómicos
El compuesto es fundamental en el desarrollo de materiales electrocrómicos (ECMs). Los ECM cambian de color cuando se aplica un campo eléctrico, lo que los hace útiles para ventanas inteligentes, pantallas y dispositivos de almacenamiento de energía. El núcleo de triazina del compuesto proporciona un andamiaje para unir cromóforos u otros grupos funcionales, lo que permite la sintonización fina de las propiedades electrocrómicas del material .
Electrónica orgánica
En el campo de la electrónica orgánica, This compound sirve como un aceptor de electrones. Su capacidad para aceptar electrones lo convierte en un componente valioso en las células fotovoltaicas orgánicas, donde puede contribuir a la eficiencia de los procesos de absorción de luz y transferencia de carga. La estabilidad y las propiedades electrónicas del compuesto son ventajosas para crear dispositivos electrónicos orgánicos más eficientes y duraderos .
Sensibilización y detección
El compuesto a base de triazina se está investigando para su uso en sensibilización y detección químicas. Su estructura puede modificarse para interactuar con moléculas específicas, convirtiéndolo en un candidato para crear sensores que puedan detectar gases, iones o compuestos orgánicos con alta selectividad y sensibilidad. Esto tiene implicaciones para el monitoreo ambiental, el diagnóstico médico y la seguridad .
Sistemas de administración de fármacos
Por último, el marco del compuesto se está estudiando para su aplicación en sistemas de administración de fármacos. La capacidad de formar estructuras porosas significa que se puede utilizar para encapsular fármacos, lo que permite la liberación controlada y la administración dirigida. Esto es particularmente útil para los fármacos que requieren una dosificación precisa o que necesitan ser protegidos de la degradación antes de llegar a su sitio objetivo .
Propiedades
IUPAC Name |
4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(14-29)4-10-20)27-24(26-22)21-11-5-18(15-30)6-12-21/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFWPOMAJBVGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204687 | |
| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443922-06-3 | |
| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443922-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde in the synthesis of COFs?
A1: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde serves as a key building block in the synthesis of imine-linked COFs. Its three benzaldehyde groups readily react with amine-containing monomers through Schiff-base condensation reactions, forming robust covalent bonds and creating the extended network structure of the COF. [, , , ]
Q2: How does the structure of the resulting COF impact its properties and applications?
A2: The structure of the COF, determined by the chosen monomers and reaction conditions, dictates its properties and potential applications. For instance, using 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde and melamine resulted in a microporous nitrogen-rich COF (TATAM) suitable for supporting palladium nanoparticles. [] This Pd@TATAM material exhibited excellent catalytic activity in C-Se coupling reactions.
Q3: Can the properties of these COFs be further modified after synthesis?
A3: Yes, post-synthetic modification is possible. For example, an amine-functionalized COF synthesized using 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde and aminoterephthalohydrazide (NH2-Th-Tz COF) allowed for the incorporation of chiral moieties. [] This post-modification introduced chirality into the COF structure, enabling enantioselective adsorption of tyrosine.
Q4: What are the advantages of using 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde in the context of sustainable chemistry?
A4: While the provided research does not delve deeply into this aspect, employing 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde for synthesizing COF catalysts offers some potential advantages. Firstly, the robust framework and covalent bonding in COFs often lead to enhanced stability and reusability, reducing the need for frequent catalyst replacement. [, ] Secondly, some COFs, like the Pd@TATAM example, demonstrate catalytic activity under relatively mild conditions (e.g., aqueous solutions at room temperature), potentially decreasing energy consumption and minimizing the use of harsh solvents. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)

![2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458880.png)


